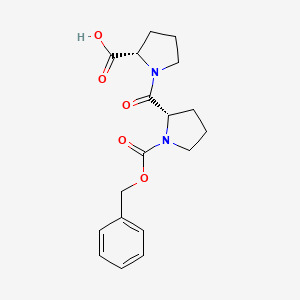

Z-脯-脯-OH

描述

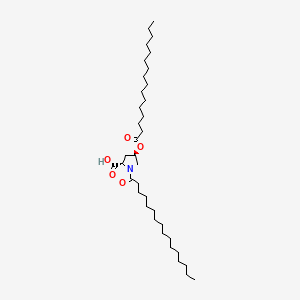

“Z-Pro-pro-OH” is an organic compound that is part of American Elements’ comprehensive catalog of life science products . It is a white to off-white powder .

Synthesis Analysis

The synthesis of “Z-Pro-pro-OH” involves several steps. The reaction conditions include the use of water and lithium hydroxide in tetrahydrofuran at 20 degrees . The reaction mixture is stirred at room temperature overnight, washed with MTBE, and the pH of the aqueous layer is adjusted to 1.0-2.0 with concentrated HCl .

Molecular Structure Analysis

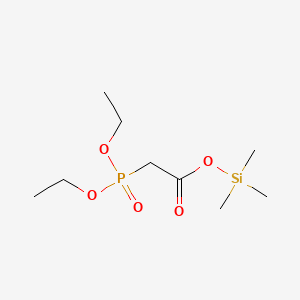

The molecular formula of “Z-Pro-pro-OH” is C18H22N2O5 . Its molecular weight is 346.38 . The IUPAC name is (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid .

Chemical Reactions Analysis

“Z-Pro-pro-OH” can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .

Physical And Chemical Properties Analysis

“Z-Pro-pro-OH” appears as a white to off-white powder . The theoretical density is 1.345 g/cm3 . It has a boiling point of 584.1°C at 760 mmHg . The refractive index is 1.6 .

科学研究应用

1. 抗氧化和抗炎特性

姜黄素,干姜根的成分,已证明具有多种药理活性,如抗氧化、抗炎和抗凋亡特性。研究表明其在减轻大鼠顺铂引起的卵巢和子宫毒性方面有效。已发现它可以维持卵巢和子宫的组织学结构和完整性,增加抗氧化酶的活性,并降低炎症标志物和氧化 DNA 损伤标志物的水平 (Kaygusuzoğlu 等人,2018)。

2. 对骨组织的影响

研究表明,Z-药物(如佐来昔)可能影响骨组织。特别是,佐来昔给药显示出降低成年大鼠的总尿羟脯氨酸(骨胶原分解代谢的宝贵指标)。这表明 Z-药物可能通过与骨组织中的促黄体生成激素或人绒毛膜促性腺激素受体的相互作用而影响骨代谢 (Mansell 等人,2007)。

3. 在骨质疏松症中的治疗作用

唑来膦酸和普萘洛尔的联合使用已显示出在绝经后骨质疏松症大鼠模型中改善小梁微结构和机械性能的希望。与单药治疗相比,这种联合治疗被发现更有效,这表明对于骨质疏松症患者,这可能是一种潜在的新治疗选择 (Khajuria 等人,2014;Khajuria 等人,2015)。

4. 神经保护作用

姜黄素也因其神经保护作用而受到研究。在小鼠模型的研究中,发现它可以防止纹状体中 6-羟基多巴胺诱导的多巴胺抑制,并增加血清中的超氧化物清除活性。这表明在治疗帕金森病等神经退行性疾病中具有潜在作用 (Kabuto 等人,2005)。

5. 对骨质疏松症中 VEGF 水平的影响

已显示唑来膦酸影响绝经后骨质疏松症妇女的血管内皮生长因子 (VEGF) 水平。该研究发现接受唑来膦酸治疗骨质疏松症的绝经后妇女的循环 VEGF 早期发生改变,这些改变受维生素 D 依赖性调节 (Bellone 等人,2021)。

未来方向

“Z-Pro-pro-OH” is one of numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that “Z-Pro-pro-OH” could have potential applications in various fields of life sciences in the future.

属性

IUPAC Name |

(2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAZFVPWHCGNLW-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-pro-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)